
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Topology
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is a four-membered nitrogen-containing heterocycle with systematic IUPAC nomenclature reflecting its substituent arrangement. The parent azetidine ring (C₃H₇N) is substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 3-position by both cyano (-C≡N) and hydroxymethyl (-CH₂OH) moieties. The Boc group, a common protecting group in organic synthesis, modifies the nitrogen’s reactivity while preserving the azetidine core.
The molecular formula, C₁₀H₁₆N₂O₃, corresponds to a molecular weight of 212.25 g/mol. Topologically, the azetidine ring adopts a puckered conformation to alleviate angle strain (~25.4 kcal/mol), with the C3 substituents occupying equatorial positions to minimize steric clashes (Fig. 1). The SMILES notation (CC(C)(C)OC(=O)N1CC(C#N)(CO)C1) and InChIKey (PBBOGMQFWAYUKJ-UHFFFAOYSA-N) encode this stereoelectronic arrangement, critical for predicting reactivity and intermolecular interactions.
Table 1: Key molecular descriptors
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₀H₁₆N₂O₃ |
Molecular Weight | 212.25 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC(C#N)(CO)C1 |
InChIKey | PBBOGMQFWAYUKJ-UHFFFAOYSA-N |
Stereoelectronic Effects in Azetidine Ring Systems
The azetidine ring’s strain (~25.4 kcal/mol) creates a unique electronic environment. The cyano group’s strong electron-withdrawing nature induces σ-acceptor effects, polarizing the C3–N bond and enhancing the ring’s susceptibility to nucleophilic attack. Concurrently, the hydroxymethyl group engages in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing a chair-like conformation and reducing ring strain.
Density functional theory (DFT) studies reveal that the C3 substituents perturb the azetidine’s frontier molecular orbitals. The cyano group lowers the LUMO energy (-1.8 eV vs. -1.2 eV in unsubstituted azetidine), facilitating electrophilic additions. In contrast, the hydroxymethyl group raises the HOMO energy (-6.4 eV vs. -7.1 eV), increasing nucleophilicity at the oxygen atom. This duality enables selective reactivity: the cyano group directs ring-opening reactions, while the hydroxymethyl participates in oxidation or esterification.
Comparative Structural Analysis with C3-Functionalized Azetidine Derivatives
The C3 functionalization pattern distinguishes this compound from related azetidines:
- Tert-butyl 3-cyanoazetidine-1-carboxylate : Lacking the hydroxymethyl group, this derivative exhibits reduced polarity (logP = 1.2 vs. 0.8). The absence of intramolecular H-bonding results in a flattened ring conformation, increasing ring strain by ~3 kcal/mol.
- Tert-butyl azetidine-3-carboxylate : Replacing cyano/hydroxymethyl with a carboxylate enhances water solubility but diminishes electrophilic reactivity due to resonance stabilization.
- 3-Phenylazetidine : The aromatic substituent introduces π-π stacking interactions absent in the cyano/hydroxymethyl analogue, altering crystallization behavior.
Table 2: Structural and electronic comparison of C3-functionalized azetidines
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOGMQFWAYUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166603 | |
Record name | 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228581-13-2 | |
Record name | 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228581-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1228581-13-2) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of azetidine compounds, including this compound. Research indicates that compounds with similar structures exhibit promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against resistant strains .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.126 to 2.95 μM, indicating strong antiproliferative activity compared to known chemotherapeutics like 5-Fluorouracil .
The biological mechanisms underlying the activity of azetidine derivatives often involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, some studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, thereby reducing tumor spread .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of azetidine derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The compound this compound was found to have an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a lead compound in tuberculosis treatment .
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with certain azetidine derivatives significantly inhibited lung metastasis. The treated mice exhibited reduced metastatic nodules compared to controls, highlighting the therapeutic potential of these compounds in managing aggressive cancers .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.25 g/mol |
Purity | ≥97% |
Antimicrobial MIC | <1 μg/mL (against resistant strains) |
Anticancer IC50 | 0.126 - 2.95 μM |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to various pharmacological activities.
Synthesis of Amino Acids
The compound can be hydrolyzed to yield amino acids, which are essential for various biological functions. For instance, the hydrolysis of the cyano group can provide access to cyclic amino acids, analogous to azetidine-2-carboxylic acid, which exhibits notable biological activities such as antibacterial properties against Escherichia coli .
Development of Antiviral Agents
Research indicates that azetidine derivatives, including this compound, may have potential as antiviral agents due to their ability to inhibit viral replication mechanisms. The structural modifications derived from this compound can enhance efficacy against specific viral targets .
Synthetic Applications
The compound is utilized as a building block in synthetic organic chemistry, particularly for the synthesis of functionalized azetidines.
Functionalization Reactions
Recent studies have demonstrated the utility of this compound in various functionalization reactions:
- Reactions with Nucleophiles : It can react with different nucleophiles to form diverse azetidine derivatives, which are valuable in drug discovery .
- Formation of Aryloxyazetidines : The compound has been used to synthesize aryloxyazetidines through reactions with phenols under basic conditions, yielding products that can be further modified .
Case Study 1: Synthesis of 3-Aryloxyazetidines
A study detailed the synthesis of various 3-aryloxyazetidines from this compound by reacting it with phenols and potassium carbonate in tetrahydrofuran (THF). The yields were reported to be significant, showcasing the compound's effectiveness as a precursor in generating complex azetidine structures .
Another investigation focused on the hydrolysis of the cyano group in azetidines derived from this compound. The resulting amino acids exhibited promising biological activities, including the inhibition of collagen structure alterations in human proteins, highlighting their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols. For azetidine derivatives, common steps include:
- Azetidine ring formation : Cyclization of precursors using bases like sodium hydride or potassium carbonate in solvents such as THF or DMF .
- Functionalization : Introduction of cyano and hydroxymethyl groups via nucleophilic substitution or oxidation-reduction reactions .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, requiring acidic conditions (e.g., TFA) for removal .
- Optimization : Reaction temperature (room temp vs. 50–60°C) and solvent polarity significantly impact reaction rates and side-product formation. Purification via column chromatography or recrystallization is critical for high-purity yields (>95%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, cyano at δ ~120 ppm) and stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the azetidine ring and substituents, critical for understanding reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound?
- Case Study : Discrepancies in cyano group introduction (e.g., 60% vs. 85% yields) may arise from:
- Catalyst choice : Transition-metal catalysts (e.g., Pd) vs. organocatalysts .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may promote hydrolysis of sensitive groups .
- Resolution : Systematic DOE (Design of Experiments) to isolate variables (temperature, solvent, catalyst loading) and validate optimal conditions .
Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?
- Electronic Effects : The electron-withdrawing cyano group increases electrophilicity at the azetidine ring, facilitating nucleophilic attack in cross-coupling reactions .
- Steric Considerations : The tert-butyl group creates steric hindrance, directing regioselectivity in substitution reactions (e.g., favoring C-3 over C-2 positions) .
- Biological Relevance : Hydroxymethyl and cyano groups enhance hydrogen-bonding potential, critical for targeting enzymes like kinases or proteases .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., GPCRs) using energy minimization and scoring functions .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Key Research Challenges
- Stereochemical Control : Achieving enantiopure synthesis remains challenging due to the azetidine ring’s conformational flexibility. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) are under investigation .
- Biological Data Gaps : Limited in vivo studies on pharmacokinetics (e.g., bioavailability, metabolism) hinder translational applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Azetidine Derivatives
3D-DZB58113 .
Stability and Industrial Relevance
Preparation Methods
Stepwise Preparation Method
Stage 1: Generation of the Lithio Intermediate
- A solution of diisopropylamine in tetrahydrofuran (THF) is treated with n-butyllithium at -78°C to generate lithium diisopropylamide (LDA) in situ.
- To this cold mixture, tert-butyl 3-cyanoazetidine-1-carboxylate is added dropwise, maintaining the temperature at -78°C.
- The reaction mixture is stirred for approximately 1 hour at this low temperature to form the lithio intermediate by deprotonation at the 3-position adjacent to the cyano group.
Stage 2: Nucleophilic Addition of 1-Hydroxymethyl-1H-benzotriazole
- A solution of 1-hydroxymethyl-1H-benzotriazole in THF is added dropwise to the lithio intermediate at -78°C.
- The mixture is stirred for an extended period (around 3 hours) at -78°C to allow nucleophilic substitution, introducing the hydroxymethyl moiety.
Stage 3: Workup and Purification
- The reaction is quenched by adding saturated aqueous ammonium chloride solution.
- The organic phase is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient elution from hexane to ethyl acetate mixtures.
- The final product, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate, is isolated as a white solid with good yield (e.g., 5.68 g from 5 g starting material) and high purity suitable for further applications.
Reaction Conditions Summary Table
Step | Reagents & Conditions | Temperature | Time | Notes |
---|---|---|---|---|
1 | n-Butyllithium + Diisopropylamine in THF | -78°C to 0°C (warming), then back to -78°C | 1 h | Formation of LDA and lithiation of azetidine |
2 | 1-Hydroxymethyl-1H-benzotriazole in THF | -78°C | 3 h | Nucleophilic addition to lithio intermediate |
3 | Saturated NH4Cl aqueous solution | Room temperature | Until quench complete | Workup and extraction |
Purification | Silica gel column chromatography | Ambient | Variable | Gradient elution hexane:EtOAc |
Mechanistic Insights and Research Findings
- The use of LDA generated from n-butyllithium and diisopropylamine ensures regioselective lithiation at the 3-position of the azetidine ring, adjacent to the cyano substituent, which is critical for subsequent nucleophilic addition.
- The benzotriazole-based hydroxymethylating agent acts as a stable and efficient electrophile, allowing the introduction of the hydroxymethyl group under mild, low-temperature conditions, minimizing side reactions or ring opening.
- The low temperature (-78°C) throughout the lithiation and addition steps is essential to control reactivity, avoid decomposition, and preserve stereochemical integrity.
- The purification via gradient silica gel chromatography ensures removal of by-products such as unreacted starting materials, side products from over-lithiation, or hydrolysis.
Comparative Notes on Alternative Methods
- Other methods reported for functionalizing azetidine rings often involve halogenated intermediates (e.g., 3-iodo or 3-bromo azetidines) followed by nucleophilic substitution or strain-release reactions of bicyclic precursors. However, these routes tend to be longer and more complex.
- Photoredox catalysis and radical-mediated cyanomethylations have been explored for related azetidine derivatives but are less established for this specific compound.
- The lithiation and benzotriazole-mediated hydroxymethylation route remains the most practical and scalable method reported in patent literature and peer-reviewed syntheses.
Data Table: Key Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.